

# Technical Monograph: (4-(Pyrazin-2-yl)phenyl)methanamine

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## Compound of Interest

**Compound Name:** (4-(Pyrazin-2-yl)phenyl)methanamine  
**CAS No.:** 885468-58-6  
**Cat. No.:** B3195104

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**CAS Number: 885468-58-6[1]**

## Part 1: Executive Technical Overview

**(4-(Pyrazin-2-yl)phenyl)methanamine** is a high-value bifunctional intermediate used extensively in medicinal chemistry. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents. Structurally, it consists of a central phenyl ring substituted at the para position with a pyrazine moiety—a nitrogen-rich bioisostere of pyridine or benzene—and a methanamine (aminomethyl) group, which functions as a versatile "warhead" for further derivatization.

The compound acts as a pharmacophore linker, bridging lipophilic domains (via the biaryl system) with polar binding pockets (via the primary amine). Its pyrazine ring reduces lipophilicity (LogP) compared to a biphenyl analog, improving metabolic stability and aqueous solubility—key parameters in the "Rule of 5" compliance for drug candidates.

## Chemical Profile

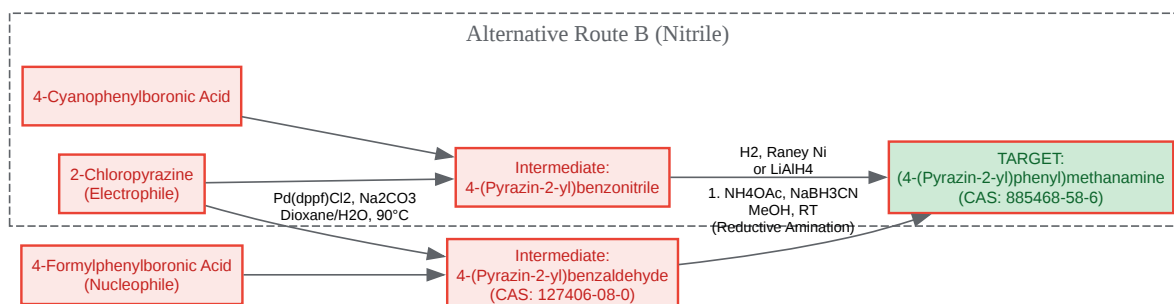
Property	Data
Chemical Name	(4-(Pyrazin-2-yl)phenyl)methanamine
Common Synonyms	4-(Pyrazin-2-yl)benzylamine; 4-(2-Pyrazinyl)benzylamine
CAS Number (Free Base)	885468-58-6
CAS Number (2HCl Salt)	1956321-78-0
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub>
Molecular Weight	185.23 g/mol
MDL Number	MFCD19622507
pKa (Predicted)	~8.8 (Amine), ~0.6 (Pyrazine N)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, Dilute Acid; Low in Water (Free Base)

## Part 2: Synthetic Architecture & Methodology

The synthesis of **(4-(Pyrazin-2-yl)phenyl)methanamine** typically relies on transition-metal-catalyzed cross-coupling followed by functional group interconversion. The most robust route involves a Suzuki-Miyaura coupling to establish the biaryl core, followed by reductive amination or nitrile reduction.

### Core Synthetic Logic (Graphviz Visualization)

The following diagram outlines the two primary retrosynthetic pathways. Route A (via Aldehyde) is preferred for bench-scale synthesis due to milder conditions compared to the hydride reduction required in Route B.



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Caption: Comparative synthetic workflows. Route A (top) utilizes reductive amination, avoiding high-pressure hydrogenation required in Route B (bottom).

## Part 3: Detailed Experimental Protocols

### Protocol 1: Suzuki-Miyaura Coupling (Synthesis of the Aldehyde Intermediate)

Target: 4-(Pyrazin-2-yl)benzaldehyde (CAS: 127406-08-0)

Rationale: The electron-deficient nature of the pyrazine ring makes 2-chloropyrazine an excellent electrophile for Pd-catalyzed coupling. Using 4-formylphenylboronic acid allows direct access to the aldehyde without the need for deprotection steps.

Reagents:

- 2-Chloropyrazine (1.0 eq)
- 4-Formylphenylboronic acid (1.1 eq)
- Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub> (0.05 eq) – Chosen for stability and efficiency with heteroaryl chlorides.
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 eq)

- Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

- Inerting: Charge a round-bottom flask with 2-chloropyrazine, boronic acid, and  $\text{Na}_2\text{CO}_3$ . Evacuate and backfill with Nitrogen (3x).
- Solvation: Add degassed Dioxane/Water mixture.
- Catalysis: Add  $\text{Pd}(\text{dppf})\text{Cl}_2$  under a positive stream of Nitrogen.
- Reaction: Heat to  $90^\circ\text{C}$  for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product spot will be UV-active and more polar than chloropyrazine.
- Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over  $\text{Na}_2\text{SO}_4$  and concentrate.
- Purification: Flash column chromatography ( $\text{SiO}_2$ , 0–40% EtOAc in Hexanes).
  - Yield Expectation: 75–85%.

## Protocol 2: Reductive Amination (Aldehyde to Amine)

Target: **(4-(Pyrazin-2-yl)phenyl)methanamine** (CAS: 885468-58-6)

Rationale: Direct reductive amination using Ammonium Acetate ( $\text{NH}_4\text{OAc}$ ) and Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is preferred over catalytic hydrogenation to prevent potential reduction of the pyrazine ring.

Reagents:

- 4-(Pyrazin-2-yl)benzaldehyde (1.0 eq)
- Ammonium Acetate ( $\text{NH}_4\text{OAc}$ ) (10.0 eq) – Excess ensures formation of the primary amine over secondary dimers.
- Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq)
- Solvent: Methanol (MeOH)

**Procedure:**

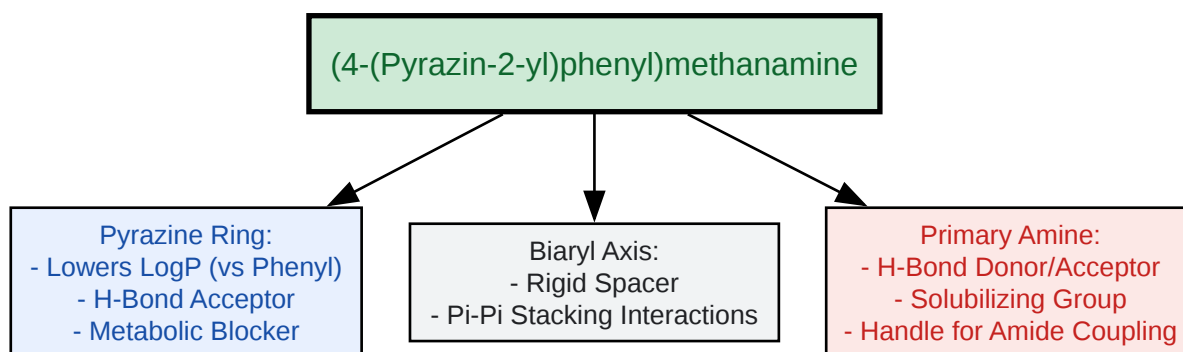
- Imine Formation: Dissolve the aldehyde in dry MeOH. Add  $\text{NH}_4\text{OAc}$  and stir at RT for 30 minutes.
- Reduction: Cool to  $0^\circ\text{C}$ . Carefully add  $\text{NaBH}_3\text{CN}$  portion-wise (Caution: HCN generation possible; use a vented hood).
- Reaction: Allow to warm to RT and stir overnight (12–16 h).
- Quench: Acidify with 1N HCl to  $\text{pH} < 2$  to decompose excess hydride and liberate the amine from boron complexes. Stir for 30 min.
- Basification: Neutralize with 1N NaOH to  $\text{pH} > 10$ .
- Extraction: Extract with DCM (3x). The amine is in the organic layer.<sup>[2][3]</sup>
- Purification: If necessary, convert to the HCl salt for crystallization or purify via reverse-phase prep-HPLC.

## Part 4: Structural Biology & SAR Applications

In drug discovery, this scaffold is often utilized to optimize Ligand Efficiency (LE). The pyrazine ring serves two distinct roles:

- Hydrogen Bonding: The nitrogen atoms (N1, N4) act as weak H-bond acceptors, often interacting with hinge region residues in kinase ATP-binding pockets.
- Metabolic Stability: Pyrazine is less prone to oxidative metabolism (e.g., by CYP450s) compared to a phenyl ring, blocking the "soft spot" at the para-position of the biaryl system.

## SAR Logic Diagram



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Caption: Pharmacophore decomposition. The molecule offers three distinct vectors for interaction with biological targets.

## Part 5: Quality, Handling, and Safety

### Storage and Stability

- **Hygroscopicity:** The free base is moderately stable but can absorb CO<sub>2</sub> from the air to form carbamates. The dihydrochloride salt (CAS: 1956321-78-0) is significantly more stable and hygroscopic; it should be stored in a desiccator.
- **Temperature:** Store at 2–8°C for long-term stability.
- **Light Sensitivity:** Pyrazine derivatives can undergo photodegradation; store in amber vials.

### Safety (SDS Summary)

- **Hazards:** Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- **Handling:** Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
- **Incompatibility:** Strong oxidizing agents, acid chlorides, and anhydrides.

### References

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